molecular formula C25H35O6- B14123637 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate

Cat. No.: B14123637
M. Wt: 431.5 g/mol
InChI Key: KLRNMIUKAXHHFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes a pregnane backbone with additional functional groups that confer specific chemical properties. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Oxidation: The precursor undergoes oxidation to introduce the 3,20-dioxo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .

Scientific Research Applications

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different biological activities and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C25H35O6-

Molecular Weight

431.5 g/mol

IUPAC Name

4-[2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/p-1

InChI Key

KLRNMIUKAXHHFS-UHFFFAOYSA-M

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.